molecular formula C7H13NO B13495528 3-Ethenyl-1-methylpyrrolidin-3-ol

3-Ethenyl-1-methylpyrrolidin-3-ol

Cat. No.: B13495528
M. Wt: 127.18 g/mol
InChI Key: KEDXBLSLZCLFSC-UHFFFAOYSA-N
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Description

3-Ethenyl-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, featuring an ethenyl group and a hydroxyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol typically involves the ring closure reaction of suitable precursors followed by reduction reactions. One common method involves the reaction of a compound containing a pyrrolidine ring with an ethenyl group precursor under specific conditions to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or potassium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ethenyl group can produce saturated pyrrolidine derivatives .

Scientific Research Applications

3-Ethenyl-1-methylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenyl-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethenyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-1-methylpyrrolidin-3-ol is unique due to the presence of both an ethenyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-Ethenyl-1-methylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Characteristics:

  • CAS Number: 1498466-50-4
  • Molecular Formula: C7H13NO
  • Molecular Weight: 127.2 g/mol
  • Purity: 95%

The compound contains an ethenyl group, which enhances its reactivity and biological activity compared to similar pyrrolidine derivatives.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the hydroxyl and ethenyl groups allows it to form hydrogen bonds and participate in biochemical reactions, influencing cellular processes such as enzyme modulation and receptor interaction.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

  • Studies suggest that derivatives of this compound may possess significant antimicrobial effects, making them potential candidates for developing new antibiotics.

2. Anticancer Activity

  • Preliminary investigations have shown that the compound could inhibit cancer cell proliferation, although further studies are needed to elucidate the specific pathways involved.

3. Anti-inflammatory Effects

  • The compound's ability to modulate inflammatory responses has been noted, which could be beneficial in treating various inflammatory diseases.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains, with a notable inhibition zone observed in agar diffusion tests.
Anticancer MechanismIn vitro studies indicated a reduction in cell viability in cancer cell lines, suggesting potential as a chemotherapeutic agent.
Anti-inflammatory PathwaysInhibition of pro-inflammatory cytokines was observed in cell culture models, indicating a possible mechanism for reducing inflammation.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, comparisons with related compounds were made:

CompoundBiological ActivityNotes
1-Methyl-3-pyrrolidinolModerate antimicrobial propertiesLacks the ethenyl group which may enhance reactivity.
Pyrrolidinone DerivativesDiverse anti-inflammatory and anticancer propertiesSimilar structural features but different activity profiles.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-ethenyl-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C7H13NO/c1-3-7(9)4-5-8(2)6-7/h3,9H,1,4-6H2,2H3

InChI Key

KEDXBLSLZCLFSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C=C)O

Origin of Product

United States

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